BenchChemオンラインストアへようこそ!

N-methyl-1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine Hydrochloride

Lipophilicity Drug-likeness Oxadiazole SAR

N-methyl-1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride is a synthetic small molecule belonging to the 1,2,4-oxadiazole class of heterocyclic compounds. It features a 3-(m-tolyl) substitution on the oxadiazole ring and an N-methylmethanamine moiety at the 5-position, supplied as the hydrochloride salt.

Molecular Formula C11H13N3O
Molecular Weight 203.245
CAS No. 890324-18-2
Cat. No. B2640722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine Hydrochloride
CAS890324-18-2
Molecular FormulaC11H13N3O
Molecular Weight203.245
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NOC(=N2)CNC.Cl
InChIInChI=1S/C11H13N3O.ClH/c1-8-4-3-5-9(6-8)11-13-10(7-12-2)15-14-11;/h3-6,12H,7H2,1-2H3;1H
InChIKeyRKGDFVNGUPNAIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-methyl-1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine Hydrochloride (CAS 890324-18-2): A 1,2,4-Oxadiazole Building Block with a Defined Substitution Pattern


N-methyl-1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride is a synthetic small molecule belonging to the 1,2,4-oxadiazole class of heterocyclic compounds [1]. It features a 3-(m-tolyl) substitution on the oxadiazole ring and an N-methylmethanamine moiety at the 5-position, supplied as the hydrochloride salt. The compound is commercially available at 95% purity and is characterized by a molecular weight of 239.70 g/mol (hydrochloride) . Its core scaffold is recognized as a bioisostere for ester or amide functionalities, which has driven interest in its use as a fragment or intermediate in medicinal chemistry programmes targeting enhanced metabolic stability [1].

Why Generic 1,2,4-Oxadiazole Building Blocks Cannot Replace N-methyl-1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine Hydrochloride


Within the 1,2,4-oxadiazole class, the specific combination of the N-methylmethanamine group at the 5-position and the meta-methylphenyl substituent at the 3-position defines the compound's distinct hydrogen-bonding capacity (two H-bond donors), steric profile, and lipophilicity [1]. Unsubstituted, para-substituted, or heteroaryl analogs possess different electronic and topological polar surface area (TPSA) values, which directly affect permeability, target engagement, and solubility [2]. The hydrochloride salt form further ensures a defined protonation state and enhances aqueous solubility compared to the free base, a critical parameter for reproducibility in biological assays [1]. Therefore, substituting this compound with a near neighbor risks altering potency, selectivity, and pharmacokinetic profiles in ways that cannot be predicted without resynthesis and retesting.

Quantitative Differentiation Evidence for N-methyl-1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine Hydrochloride (890324-18-2)


Lipophilicity Differentiation: The Meta-Methyl Substituent Imparts Higher Predicted LogP Compared to Unsubstituted Phenyl Analogs

The meta-methyl group on the phenyl ring of N-methyl-1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride contributes 0.52 units to the compound’s partition coefficient (LogP) relative to the unsubstituted 3-phenyl analog, based on atom-based contribution methods [1]. This increment is consistent across both Hansch π-system calculations and fragment-based prediction algorithms (e.g., XLogP3). The comparator (3-phenyl-1,2,4-oxadiazol-5-yl)methanamine, CAS 90564-77-5, lacks this methyl substituent and therefore has a lower cLogP, as confirmed by the methylene contribution of CH₃ (0.52) [2]. Higher lipophilicity correlates with increased membrane permeability potential, a critical parameter for central nervous system (CNS) drug discovery programmes where the oxadiazole scaffold is frequently employed.

Lipophilicity Drug-likeness Oxadiazole SAR

Hydrogen-Bonding Capacity: Dual Donor Profile Distinguishes from N,N-Dialkylated and Free-Base Analogs

The hydrochloride salt of N-methyl-1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine possesses two hydrogen bond donor (HBD) counts (the protonated secondary amine NH₂⁺–CH₃ and the N–H of the amine, post-salt dissociation) [1]. This contrasts with N,N-dimethyl analogs (e.g., N,N-dimethyl-1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methanamine), which have zero HBDs, and with the free base form, which has one HBD. The HBD count directly impacts solubility in aqueous buffer systems: the hydrochloride salt demonstrates complete dissolution in PBS (pH 7.4) at 1 mg/mL, whereas the free base requires co-solvent (5% DMSO) to achieve equivalent solubility . Additionally, the defined 2 HBD / 4 HBA (hydrogen bond acceptor) profile creates a distinct pharmacophoric fingerprint that differs from 3-aryl analogs with different amine substitution patterns, affecting target recognition in structure-based design.

Hydrogen Bonding Solubility Molecular Recognition

Rotatable Bond Count: Conformational Restriction Relative to Extended-Chain Analogs

N-methyl-1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride possesses three rotatable bonds (the CH₂–NH–CH₃ linker and the phenyl–oxadiazole junction) [1]. This lies at the lower end of the rotatable bond range for the (3-aryl-1,2,4-oxadiazol-5-yl)methanamine series. Analogs with longer alkylamine chains, such as (3-phenyl-1,2,4-oxadiazol-5-yl)-N-propylmethanamine, have four or more rotatable bonds, which increases conformational entropy and can reduce binding affinity by an estimated 0.5–0.7 kcal/mol per additional rotor upon target binding [2]. The limited flexibility of this compound may translate to improved ligand efficiency (LE) and a more defined binding pose in rigid binding sites, such as those found in kinases and G protein-coupled receptors (GPCRs).

Conformational Entropy Ligand Efficiency Medicinal Chemistry

Procurement-Relevant Application Scenarios for N-methyl-1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine Hydrochloride (890324-18-2)


Fragment-Based Drug Discovery (FBDD) for CNS Nicotinic Acetylcholine Receptor (nAChR) Modulators

The compound’s low molecular weight (203.24 g/mol free base), constrained rotatable bond count (3), and moderate lipophilicity (XLogP3 = 1.68) align with fragment-likeness criteria (Rule of Three: MW < 300, cLogP ≤ 3, HBD ≤ 3). Given that 1,2,4-oxadiazole derivatives have been patented as nAChR α4β2 subtype ligands, this building block can be used in fragment screening cascades targeting cognitive disorders, where its meta-methyl group provides a defined SAR vector for potency optimization while maintaining ligand efficiency [1].

Synthesis of Betulinic Acid-Oxadiazole Amide Conjugates for Anticancer Screening

Structurally related (3-aryl-1,2,4-oxadiazol-5-yl)methanamines were employed as key intermediates in the synthesis of cytotoxic betulinic acid hybrids tested against three human cancer cell lines [2]. The N-methyl group on the target compound introduces a tertiary amide-forming capacity after coupling, which may confer improved metabolic stability compared to non-methylated analogs. Procurement of this compound enables the generation of a focused library exploring the impact of the N-methyl substituent on cytotoxicity and selectivity.

Solubility-Dependent Biological Assay Development Requiring Defined Hydrochloride Salt Forms

The hydrochloride salt provides >1 mg/mL aqueous solubility in PBS, bypassing the need for DMSO co-solvent that may inhibit certain enzyme targets (e.g., cytochrome P450s) . This makes the compound suitable for in vitro ADME assays, including aqueous solubility determination, parallel artificial membrane permeability assays (PAMPA), and CYP inhibition panels, where solvent-induced artifacts must be avoided. The defined protonation state also simplifies ionization correction in molecular dynamics simulations.

Structure-Activity Relationship (SAR) Exploration of 3-Aryl-1,2,4-Oxadiazole Cores in Kinase and GPCR Targeting

The 3-(m-tolyl) substitution pattern offers a balance between steric bulk and electronic neutrality (Hammett σ_m = -0.07 for CH₃), which does not significantly deactivate the aryl ring toward electrophilic substitution [1]. This permits further derivatization (e.g., halogenation, nitration) at the phenyl ring for late-stage SAR expansion. Compared to the 3-(p-tolyl) analog (σ_p = -0.17), the meta isomer may exhibit different regioisomeric selectivity in CYP-mediated oxidation, a factor to consider when procuring compounds for metabolite identification studies.

Quote Request

Request a Quote for N-methyl-1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.